6-Aminoindole

Descripción general

Descripción

6-Aminoindole is an organic compound with the molecular formula C8H8N2 It is a derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoindole typically involves the nitration of indole followed by reduction. One common method starts with 4-nitroindole, which is then reduced to this compound using hydrogenation or other reducing agents . Another approach involves the Curtius rearrangement of indole-3-carboxylic acids to produce indole-3-isocyanates, which can subsequently be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to increase yield and reduce costs. Catalysts and continuous flow reactors are sometimes used to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 6-Aminoindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced forms of the amino group.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

6-Aminoindole is primarily recognized as a crucial building block in the synthesis of various pharmaceuticals. It has been particularly influential in developing drugs targeting neurological disorders and other therapeutic areas. For instance, it serves as a precursor for compounds that act as inhibitors of the mammalian target of rapamycin (mTOR) protein and blockers of the Nav1.8 sodium channel, which are promising candidates for treating neuropathic pain and inflammatory conditions .

Case Study: Antimalarial Compounds

Research has highlighted the potential of aminoindole derivatives, including this compound, in combating malaria. A notable compound derived from this series, Genz-668764, demonstrated potent activity against Plasmodium falciparum with IC50 values around 28 to 65 nM. This compound exhibited favorable pharmacokinetic properties and was well tolerated in animal models, making it a strong candidate for preclinical development against malaria .

Organic Synthesis

Intermediate for Complex Molecules

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications that enhance the efficiency of chemical reactions. This capability is crucial for developing novel compounds with desired biological activities .

Material Science

Applications in Advanced Materials

The compound's distinct chemical properties make it suitable for producing advanced materials such as polymers and coatings. Its incorporation into materials can enhance durability and performance. For example, conductive polymers synthesized from this compound have been explored for use in electrochemical sensors and other electronic applications .

Biological Research

Studying Indole Derivatives

Researchers utilize this compound to investigate the effects of indole derivatives on biological systems. This research contributes to advancements in biochemistry and molecular biology, particularly in understanding cellular processes and mechanisms of action at the molecular level .

Fluorescent Probes

Imaging Applications

this compound is also incorporated into fluorescent probes used for imaging cellular processes in live cells. These probes facilitate the visualization of dynamic biological activities, providing insights into cellular functions and interactions .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds/Studies |

|---|---|---|

| Pharmaceutical | Drug synthesis targeting neurological disorders | Genz-668764 (antimalarial) |

| Organic Synthesis | Intermediate for complex molecule creation | Various indole derivatives |

| Material Science | Production of polymers and coatings | Conductive polymers from this compound |

| Biological Research | Study of biological effects of indole derivatives | Various studies on indole derivatives |

| Fluorescent Probes | Imaging cellular processes | Fluorescent probes incorporating this compound |

Mecanismo De Acción

The mechanism of action of 6-Aminoindole varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Molecular docking studies have shown that this compound can interact with proteins involved in apoptosis, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Indole: The parent compound, known for its wide range of biological activities.

3-Aminoindole: Another derivative with similar properties but different reactivity due to the position of the amino group.

5-Aminoindole: Similar to 6-Aminoindole but with the amino group at a different position, affecting its chemical behavior and applications.

Uniqueness: this compound is unique due to its specific position of the amino group, which influences its reactivity and interactions with other molecules. This positional difference can lead to distinct biological activities and applications compared to other aminoindole derivatives.

Actividad Biológica

6-Aminoindole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

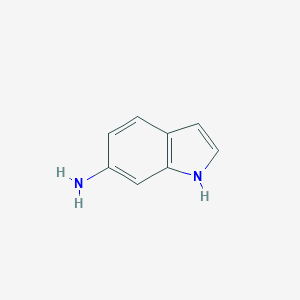

Chemical Structure and Properties

This compound is an indole derivative characterized by an amino group at the sixth position of the indole ring. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that compounds based on this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Microorganisms

A study evaluated the antimicrobial activity of various derivatives of aminoindoles, including this compound, against a range of pathogenic microorganisms. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1.

| Compound Code | Microorganism | MIC (µg/ml) |

|---|---|---|

| 5D | Staphylococcus aureus | 7.8 |

| 5D | Escherichia coli | 125 |

| S3 | Pseudomonas aeruginosa | >250 |

| S3 | Streptococcus pyogenes | 31.25 |

| S3 | Bacillus cereus | 62.5 |

The data indicate that certain derivatives exhibit potent antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pyogenes, suggesting their potential as therapeutic agents in treating bacterial infections .

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that it can act synergistically with other antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Research has demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) : A study explored the use of indole derivatives, including those related to this compound, in combination therapies for NSCLC. The results indicated improved progression-free survival rates when combined with established chemotherapeutics .

- Synergistic Effects : Another investigation revealed that this compound derivatives could enhance the effects of chloramphenicol and tetracycline against resistant strains of Escherichia coli, highlighting their potential as adjunct therapies in cancer treatment .

Safety and Toxicity

Toxicological assessments have shown that derivatives of this compound possess favorable safety profiles in preclinical models. Studies indicated no significant mutagenic effects or adverse reactions at therapeutic doses, supporting their further development as therapeutic agents .

Propiedades

IUPAC Name |

1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYTSWNVBMNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292416 | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5318-27-4 | |

| Record name | 5318-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-Aminoindole?

A1: The molecular formula of this compound is C8H8N2, and its molecular weight is 132.16 g/mol.

Q2: How is this compound typically synthesized?

A2: this compound can be synthesized through various methods. One common approach, the Leimgruber-Batcho reaction, involves the condensation of substituted 2,4-dinitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by reduction with Fe/HAc. [] Another method utilizes sonication and aluminum amalgam to improve the efficiency of the Leimgruber-Batcho reaction for this compound synthesis. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic techniques are employed to characterize this compound. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, provides insights into the hydrogen atom environments within the molecule, aiding in structural elucidation. [, ] Infrared (IR) spectroscopy reveals information about functional groups present in the molecule. []

Q4: What are the primary applications of this compound?

A4: this compound serves as a key starting material for synthesizing a variety of heterocyclic compounds, including pyrroloquinolines, indolylamides, and Schiff bases. [, , , ] These derivatives often exhibit diverse biological activities, making them attractive targets for drug discovery and materials science.

Q5: How is this compound used in the synthesis of pyrroloquinolines?

A5: this compound reacts with various β-ketoesters, such as ethyl acetoacetate or oxaloacetic ester, to form pyrroloquinolines. [, , , , , , , ] This reaction typically proceeds under acidic conditions, and the substituents on the this compound ring can significantly influence the reaction outcome and the properties of the resulting pyrroloquinolines.

Q6: Can you provide examples of biologically active compounds derived from this compound?

A6: Certainly. Researchers have synthesized a range of this compound derivatives with promising biological activities: * Antimicrobial agents: Substituted amides and pyrroloquinolines derived from this compound have shown notable activity against both Gram-positive and Gram-negative bacteria, including strains resistant to existing antibiotics. [] * Antitumor agents: A 4β-NH-(this compound)-4-desoxy-podophyllotoxin derivative exhibited nanomolar potency against tumor cells by enhancing tubulin binding affinity. [] * Electroactive materials: Poly(this compound) has been explored for its electroactive properties in the development of biosensors and other electrochemical applications. [, ]

Q7: How do structural modifications of this compound impact the biological activity of its derivatives?

A7: Modifying the this compound structure significantly influences the biological activity of its derivatives. For example, introducing a trifluoromethyl group to certain this compound-based amides and pyrroloquinolines enhances their antibacterial potency. [] Additionally, the position and nature of substituents on the indole ring system can modulate the compounds' interactions with biological targets, affecting their activity and selectivity. [, ]

Q8: What is known about the stability of this compound and its derivatives?

A9: While limited information is available regarding the inherent stability of this compound itself, researchers have investigated the stability of its derivatives. For example, the electrochemical polymerization of this compound produces a stable polymer film. [] This suggests that incorporating this compound into larger structures can enhance its stability.

Q9: Have computational methods been employed in this compound research?

A10: Yes, computational chemistry plays a role in understanding the properties and behavior of this compound and its derivatives. For example, researchers have investigated the interaction dynamics of a charge transfer complex formed between this compound and chloranilic acid using computational modeling. [] Such studies provide valuable insights into molecular interactions, electronic properties, and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.